molecular formula C12H10O2 B8712160 2-(3-Furanylmethyl)benzaldehyde

2-(3-Furanylmethyl)benzaldehyde

Cat. No.: B8712160
M. Wt: 186.21 g/mol
InChI Key: LSJSJBSVJONPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Furanylmethyl)benzaldehyde is a benzaldehyde derivative featuring a 3-furanylmethyl substituent at the C-2 position of the benzene ring. The compound combines the aromatic aldehyde functionality with a furan ring linked via a methylene (-CH₂-) group. This structural motif may confer unique reactivity and biological activity due to the electron-rich furan ring and the aldehyde's electrophilic nature.

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2-(furan-3-ylmethyl)benzaldehyde

InChI

InChI=1S/C12H10O2/c13-8-12-4-2-1-3-11(12)7-10-5-6-14-9-10/h1-6,8-9H,7H2

InChI Key

LSJSJBSVJONPHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=COC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(3-Furanylmethyl)benzaldehyde with structurally related benzaldehyde derivatives:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 3-Furanylmethyl at C-2 C₁₂H₁₀O₂ 186.21* Aldehyde, furan, methylene
3-(2-Furyl)benzaldehyde 2-Furyl at C-3 C₁₁H₈O₂ 172.18 Aldehyde, furan
3,4-Dimethyl benzaldehyde Methyl at C-3 and C-4 C₉H₁₀O 148.16 Aldehyde, alkyl
Eurotirumin (Compound 29) 2-(2',3-epoxy-1'-heptenyl)-6-hydroxy-5-(3''-methyl-2''-butenyl) C₂₀H₂₄O₄ 328.40 Aldehyde, epoxy, prenyl, hydroxyl
4-Ethylbenzaldehyde Ethyl at C-4 C₉H₁₀O 134.18 Aldehyde, alkyl

*Calculated based on 3-(2-Furyl)benzaldehyde (Ev13) with an additional CH₂ group.

Reactivity and Spectral Features

  • Aldehyde Reactivity : The aldehyde group in this compound is expected to undergo typical nucleophilic additions (e.g., hemiacetal formation). Pyrimidine carbaldehydes (Ev2) show high hemiacetal yields (95%), suggesting that furan-substituted benzaldehydes may exhibit similar reactivity due to electron-donating effects .
  • NMR Signatures :
    • CH₂ Methylene Bridge : Peaks at δ ~3.4 ppm (cf. Ev1 and Ev8).
    • Furan Protons : Resonances between δ 6.3–7.5 ppm (aromatic furan protons).
    • Aldehyde Proton : A singlet at δ ~9.8–10.2 ppm .

Key Research Findings

Substituent Effects: Furan vs. Positional Isomerism: 3-(2-Furyl)benzaldehyde (Ev13) and this compound differ in substituent placement, which may significantly affect their physicochemical properties (e.g., logP, solubility) .

Biosynthetic Insights :

  • Benzaldehyde derivatives in Eurotium fungi (Ev3) are synthesized via prenylation and oxidation pathways, suggesting possible routes for microbial production of furan-containing analogs .

Therapeutic Potential: The methylene-furan group in this compound could serve as a scaffold for anticancer agents, inspired by the antitumor activity of structurally complex benzaldehydes in Ev4 .

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